molecular formula C12H16O4 B070459 Benzyl 2,2-bis(methylol)propionate CAS No. 179388-73-9

Benzyl 2,2-bis(methylol)propionate

Cat. No.: B070459
CAS No.: 179388-73-9
M. Wt: 224.25 g/mol
InChI Key: VGFNGLUDOVQRNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taletrectinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure .

Industrial Production Methods: Industrial production of taletrectinib likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions: Taletrectinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

Taletrectinib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with target proteins.

    Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.

    Medicine: Primarily researched for its therapeutic potential in treating cancers with ROS1 and NTRK rearrangements, such as NSCLC.

    Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.

Mechanism of Action

Taletrectinib exerts its effects by selectively inhibiting the activity of ROS1 and NTRK tyrosine kinases. These kinases are involved in cellular signaling pathways that regulate cell growth and survival. By inhibiting these kinases, taletrectinib disrupts the signaling pathways, leading to reduced cancer cell proliferation and increased apoptosis. The compound has shown efficacy against ROS1 G2032R mutations, which are resistant to other tyrosine kinase inhibitors .

Comparison with Similar Compounds

Comparison: Taletrectinib stands out due to its potent activity against ROS1 G2032R solvent-front mutations, which are resistant to other inhibitors like crizotinib. It also demonstrates good central nervous system penetration, making it effective against brain metastases. Additionally, taletrectinib has shown a favorable safety profile with manageable toxicities .

Properties

IUPAC Name

benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(8-13,9-14)11(15)16-7-10-5-3-2-4-6-10/h2-6,13-14H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFNGLUDOVQRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461267
Record name Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179388-73-9
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179388-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2,2-bis(methylol)propionic acid (bisMPA) (18.0 g, 0.134 mol), KOH (85% assay; 8.9 g, 0.135 mol), and DMF (100 mL) was heated to 100° C. for 1 hour (the reaction mixture became a homogenous solution after 0.5 hour reaction). Benzyl bromide (27.6 g, 0.162 mol) was added to the warm solution under stirring, and the reaction was continued at 100° C. for 16 hours. The reaction mixture was cooled down and the solvent was removed under vacuum. Ethyl acetate (120 mL), hexanes (120 mL), and water (80 mL) were added to the residue. The organic layer was retained, washed with water (80 mL), dried over MgSO4 and evaporated. The resulting solid was recrystallized from toluene (30 mL) to give pure benzyl 2,2-bis(methylol)propionate (BnMPA) (19.5 g, 65%). 1H NMR (400 MHz, CDCl3, 22° C.): delta 7.38 (m, 5H, PhH), 5.19 (s, 2H, —OCH2Ph), 3.94 (d, 2H, —CH2OH), 3.73 (d, 2H, —CH2OH), 1.12 (s, 3H, —CH3).
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18 g
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8.9 g
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100 mL
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27.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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